

Protocol for In Vitro Formation of Murine YM-1 Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-1

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These application notes provide a detailed protocol for the reproducible in vitro crystallization of the murine chitinase-like protein 3 (**YM-1**/Chil3). This protocol is intended for researchers, scientists, and drug development professionals investigating the structural biology and immunomodulatory functions of **YM-1**.

Introduction

YM-1 is a chitinase-like protein that plays a significant role in type 2 inflammatory responses in mice.[1] A notable characteristic of **YM-1** is its ability to form crystals, both in vivo and in vitro.[2][3][4] The crystalline form of **YM-1** has been shown to be a potent stimulator of innate and adaptive immunity, acting as a type 2 immune adjuvant.[2][5][6][7] This protocol details the recombinant expression, purification, and subsequent crystallization of **YM-1**, yielding crystals that are structurally identical to those found in vivo.[2][3][4][6][7][8][9]

Materials and Methods

Recombinant YM-1 Expression and Purification

Recombinant murine **YM-1** is produced in a mammalian expression system to ensure proper folding and post-translational modifications.

Expression System:

- Cell Line: FreeStyle 293-F cells[2][8][9]

- Expression Vector: A mammalian expression vector such as pCAGG containing the codon-optimized murine **YM-1** sequence (UniProt ID: O35744, residues 22–398) with an N-terminal mouse IgH signal peptide is used for secretion of the recombinant protein.[3][8]

Protocol:

- Transfection: Suspend FreeStyle 293-F cells and transfect with the **YM-1** expression vector using a suitable transfection reagent like linear polyethylenimine (PEI).[2][8]
- Protein Expression: Collect the conditioned medium containing the secreted recombinant **YM-1** protein four days post-transfection.[2][8]
- Purification:
 - Dialyze the conditioned medium against 20 mM Tris pH 8.0.[2][8]
 - Purify the dialyzed medium using Q Sepharose anion exchange chromatography.[2][8]
 - Conduct a final purification step using size-exclusion chromatography with phosphate-buffered saline (PBS) as the running buffer to obtain a pure **YM-1** solution.[2][8]

In Vitro YM-1 Crystallization

Two primary methods have been successfully employed for the in vitro crystallization of recombinant **YM-1**: spontaneous crystallization by pH adjustment and vapor diffusion.

Method 1: Spontaneous Crystallization

This method relies on inducing crystallization by adjusting the pH of the purified **YM-1** solution.

Protocol:

- Protein Concentration: Adjust the concentration of the purified recombinant **YM-1** protein to 3–4 mg/ml.[2][8]
- Crystallization Buffer: Prepare a 1 M sodium acetate buffer with a pH of 4.6.[2][8]

- Initiation of Crystallization: Add the sodium acetate buffer to the **YM-1** protein solution at a 1:10 (v/v) ratio (buffer to protein).[\[2\]](#)[\[8\]](#)
- Incubation: Incubate the solution at 4 °C for 24 hours. During this period, gently agitate the solution by inverting it five times on a few occasions.[\[2\]](#)[\[8\]](#) The solution will turn cloudy as protein crystals form.[\[2\]](#)[\[8\]](#)

Method 2: Vapor Diffusion

Vapor diffusion is a classic crystallization technique that can also be used for **YM-1**.

Protocol:

- Crystallization Condition: Utilize condition A7 from the Hampton Research Crystal Screen HT, which consists of 0.1 M sodium cacodylate pH 6.5 and 1.4 M sodium acetate.[\[2\]](#)[\[9\]](#)
- Setup: Employ the sitting drop vapor diffusion method.
- Cryo-protection: For X-ray diffraction studies, cryo-protect the resulting crystals by briefly soaking them in the mother liquor supplemented with 30% (v/v) glycerol before flash-cooling in liquid nitrogen.[\[2\]](#)[\[9\]](#)

Data Presentation

The following tables summarize the key quantitative parameters for the expression and crystallization of recombinant **YM-1**.

Table 1: Recombinant **YM-1** Expression and Purification Parameters

Parameter	Value	Reference
Expression System	FreeStyle 293-F cells	[2][8][9]
DNA Concentration for Transfection	1 µg/ml	[2][8]
Transfection Reagent	Linear Polyethylenimine (PEI)	[2][8]
Post-transfection Incubation	4 days	[2][8]
Dialysis Buffer	20 mM Tris pH 8.0	[2][8]
Final Purification Buffer	Phosphate-Buffered Saline (PBS)	[2][8]

Table 2: **YM-1** In Vitro Crystallization Conditions

Parameter	Method 1: Spontaneous Crystallization	Method 2: Vapor Diffusion	Reference
Protein Concentration	3–4 mg/ml	Not specified	[2][8]
Crystallization Buffer/Solution	1 M Sodium Acetate	0.1 M Sodium Cacodylate, 1.4 M Sodium Acetate	[2][8][9]
pH	4.6	6.5	[2][8][9]
Temperature	4 °C	Not specified	[2][3][9]
Incubation Time	24 hours	Not specified	[2][8]
Cryo-protectant	Not applicable	Mother liquor + 30% (v/v) glycerol	[2][9]

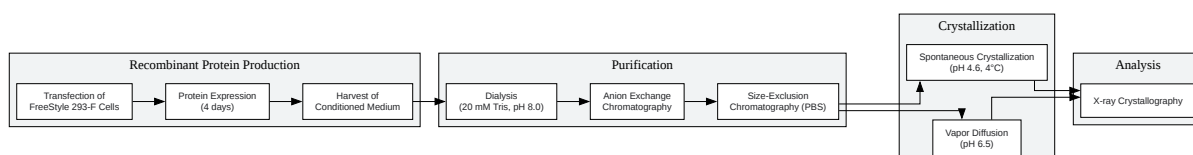
Table 3: Crystallographic Data for Recombinant **YM-1**

Parameter	Value	Reference
PDB ID	8P8Q	[5]
Resolution	1.79 Å	[5]
R-Value Free	0.199	[5]
R-Value Work	0.173	[5]
Space Group	P2 ₁	[2][3]

Visualizations

Experimental Workflow for YM-1 Crystallization

The following diagram illustrates the key steps in the production and crystallization of recombinant **YM-1**.

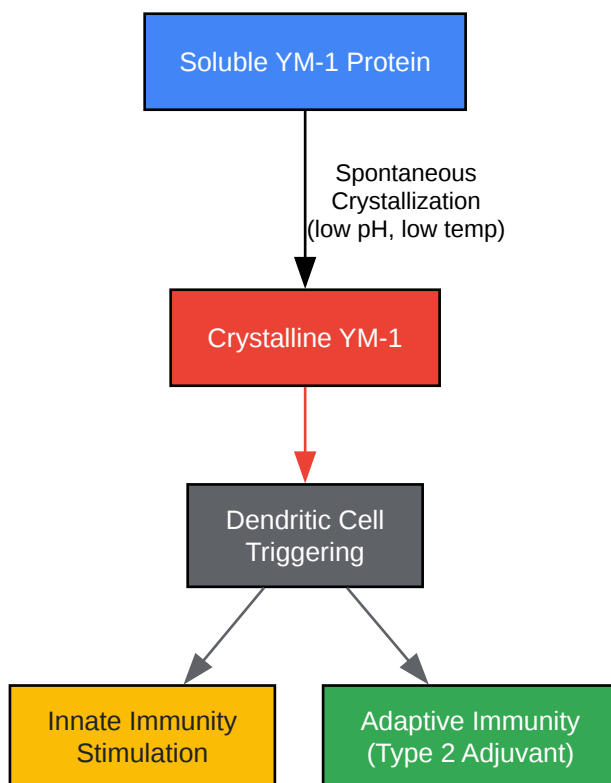


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Caption: Workflow for recombinant **YM-1** production and crystallization.

Logical Relationship of YM-1 States and Immune Response

This diagram illustrates the transition from soluble to crystalline **YM-1** and its impact on the immune response.



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Caption: Crystalline **YM-1** stimulates the immune system.

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